Dibenzyl terephthalate

Catalog No.
S1496223
CAS No.
19851-61-7
M.F
C22H18O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl terephthalate

CAS Number

19851-61-7

Product Name

Dibenzyl terephthalate

IUPAC Name

dibenzyl benzene-1,4-dicarboxylate

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

IWGFEQWCMAADJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Synonyms

1,4-Benzenedicarboxylic Acid, Bis(phenylmethyl) Ester;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Dibenzyl terephthalate is an organic compound with the chemical formula C22_{22}H18_{18}O4_4. It is a diester formed from terephthalic acid and benzyl alcohol. This compound is notable for its applications in the field of polymer chemistry, particularly in the recycling of polyethylene terephthalate (PET), a common plastic used in beverage bottles and other containers. Its structure consists of two benzyl groups attached to a terephthalate moiety, which contributes to its physical properties, such as solubility and melting point.

Typical of esters, including:

  • Transesterification: This reaction involves the exchange of the alkoxy group of dibenzyl terephthalate with another alcohol. This is particularly relevant in the recycling of PET, where dibenzyl terephthalate is produced through transesterification with methanol .
  • Hydrolysis: In the presence of water and an acid or base, dibenzyl terephthalate can be hydrolyzed back to terephthalic acid and benzyl alcohol.
  • Esterification: It can react with carboxylic acids to form new esters.

Dibenzyl terephthalate can be synthesized through various methods:

  • Transesterification from Polyethylene Terephthalate: This method involves the chemical recycling of PET waste. The process typically uses methanol as a reactant under acidic conditions to produce dibenzyl terephthalate .
  • Direct Esterification: Terephthalic acid can be reacted with benzyl alcohol in the presence of a catalyst (such as sulfuric acid) at elevated temperatures to yield dibenzyl terephthalate.
  • Glycolysis: This method involves breaking down PET into its monomers and then reconstituting them with benzyl alcohol .

Dibenzyl terephthalate has several applications, including:

  • Polymer Production: It serves as a precursor for producing various polyesters.
  • Plastic Recycling: Its synthesis from PET waste highlights its role in chemical recycling processes, contributing to sustainability efforts in plastic waste management .
  • Additive in Coatings and Adhesives: Due to its properties as an ester, it can be utilized in formulations for coatings and adhesives.

Dibenzyl terephthalate shares similarities with several other compounds, particularly those derived from terephthalic acid or benzyl alcohol. Here are some comparable compounds:

CompoundStructure TypeKey Features
Dimethyl terephthalateDiesterUsed as a plasticizer; lower boiling point
Diethyl terephthalateDiesterCommonly used in polyester production
Benzyl benzoateEsterUsed as a fragrance and solvent
Benzyl acetateEsterCommon solvent; has distinct odor

Uniqueness of Dibenzyl Terephthalate:

  • Dibenzyl terephthalate's unique structure allows it to serve effectively in recycling processes for polyethylene terephthalate, making it significant for sustainable practices.
  • Its dual benzyl groups provide distinct physical properties compared to other esters, influencing its applications in polymer chemistry.

Monomer Utilization for Polyester Resin Production

Dibenzyl terephthalate serves as a crucial monomer in the synthesis of polyester resins through direct polycondensation mechanisms [1]. The compound functions as an activated aromatic diester that undergoes transesterification reactions to form high-molecular-weight polyester chains [24]. In industrial polyester production, dibenzyl terephthalate demonstrates superior reactivity compared to conventional terephthalic acid derivatives due to its benzyl ester groups, which enhance substrate affinity during polymerization processes [31].

The polymerization mechanism involves a two-stage process where dibenzyl terephthalate first undergoes interesterification with polyhydric alcohols at temperatures ranging from 200-250°C in the presence of catalysts such as zinc acetate [24]. This initial stage produces oligomeric intermediates that subsequently participate in condensation reactions at 180-230°C to yield unsaturated polyester resins [24]. The benzyl ester configuration provides enhanced thermal stability during processing, enabling the production of polyesters with controlled molecular weights and narrow polydispersity indices [38].

Research findings indicate that dibenzyl terephthalate-based polyester resins exhibit superior mechanical properties and corrosion resistance compared to conventional isophthalic acid-derived systems [24]. The aromatic backbone structure contributes to enhanced crystallinity and thermal performance, making these materials suitable for high-temperature applications in automotive and aerospace industries [27].

Process ParameterValue RangeOptimal Conditions
Temperature Stage 1200-250°C225°C
Temperature Stage 2180-230°C200°C
Catalyst Loading0.1-1.0 mol%0.5 mol%
Reaction Time3-6 hours4.5 hours
Molecular Weight15,000-45,000 g/mol25,000 g/mol

Table 1: Optimized Process Conditions for Dibenzyl Terephthalate Polyester Production [24] [27]

Role in Chemical Recycling Infrastructure for Polyethylene Terephthalate Waste

Dibenzyl terephthalate plays a fundamental role in chemical recycling processes for polyethylene terephthalate waste through depolymerization pathways [1] [8]. The compound serves as both an intermediate product and a target molecule in transesterification-based recycling systems that convert waste polyethylene terephthalate into valuable chemical feedstocks [3]. Industrial chemical recycling facilities utilize dibenzyl terephthalate formation as a key step in breaking down polyethylene terephthalate polymer chains into manageable monomeric units [11].

The depolymerization process occurs through alcoholysis reactions where polyethylene terephthalate waste reacts with benzyl alcohol at elevated temperatures of 145-150°C for 20-28 hours in the presence of zinc acetate catalysts [3]. This process yields dibenzyl terephthalate with conversion rates reaching 83-99% under optimized conditions [1] [3]. The resulting dibenzyl terephthalate can then be purified through recrystallization in methanol and characterized using nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques [3].

Economic analysis reveals that dibenzyl terephthalate-based chemical recycling offers significant cost advantages over mechanical recycling methods [43] [44]. The process reduces raw material acquisition costs by 15-30% while generating employment opportunities in the growing circular economy sector [43]. Current industrial installations demonstrate processing capacities ranging from 50-150 kilotonnes annually, with pyrolysis-based systems dominating the technology landscape [46].

Recycling ParameterConventional MethodDibenzyl Terephthalate Route
Processing Temperature270-290°C145-150°C
Energy Consumption3.2 GJ/tonne2.1 GJ/tonne
Conversion Efficiency65-75%83-99%
Product Purity85-90%95-98%
Processing Time8-12 hours20-28 hours

Table 2: Comparative Performance of Polyethylene Terephthalate Recycling Methods [3] [11] [46]

Closed-Loop Depolymerization-Repolymerization Systems

Closed-loop systems utilizing dibenzyl terephthalate enable complete polymer-to-polymer recycling without material degradation [10] [13]. These advanced systems integrate depolymerization and repolymerization stages within a single process framework, utilizing organocatalysts such as triazabicyclodecene salts to facilitate both reaction phases [10]. The closed-loop approach demonstrates exceptional efficiency in maintaining polymer quality through multiple recycling cycles [13].

The depolymerization stage employs dibenzyl terephthalate formation at 180°C using ethylene glycol as the nucleophile, achieving complete polyethylene terephthalate conversion within 24.5 hours [10]. Subsequently, the repolymerization phase utilizes the same catalyst system to reconstruct polymer chains from dibenzyl terephthalate intermediates, yielding high-molecular-weight polyesters with molecular weights exceeding 15,000 g/mol [10]. This approach eliminates the need for catalyst purification or addition between cycles, significantly reducing operational costs [10].

Industrial implementation of closed-loop systems has demonstrated remarkable success in producing programmable biodegradable materials from waste polyethylene terephthalate [13]. These systems enable the incorporation of aliphatic monomers during repolymerization, creating materials with tailored mechanical, thermal, and biodegradation properties [13]. The resulting products exhibit elongation at break values up to 3,419% and toughness values of 270.79 megajoules per cubic meter [13].

Functional Additive Development for Advanced Materials

Dibenzyl terephthalate functions as a specialized additive in advanced material formulations, contributing to enhanced performance characteristics through its unique molecular structure . The compound's aromatic backbone and benzyl ester groups provide specific interactions with polymer matrices that improve thermal stability and processing characteristics . Industrial applications utilize dibenzyl terephthalate concentrations ranging from 2-15% by weight, depending on the desired property enhancement [15].

Research demonstrates that dibenzyl terephthalate incorporation improves material crystallinity and reduces thermal degradation during high-temperature processing . The compound acts as a chain extender in polyester systems, promoting molecular weight increase and enhanced mechanical properties [17]. Industrial formulations have achieved property improvements including 25% increases in tensile strength and 40% improvements in thermal deflection temperatures [15].

Flame Retardant Synergist Mechanisms

Dibenzyl terephthalate exhibits significant potential as a flame retardant synergist through both condensed and gas phase mechanisms [15]. The compound's aromatic structure promotes char formation during combustion, creating protective barriers that inhibit heat and mass transfer [15]. In synergistic combinations with zinc phosphinate and zinc borate systems, dibenzyl terephthalate enhances flame retardancy effectiveness by 30-50% compared to individual components [15] [17].

The flame retardant mechanism operates through endothermic decomposition pathways that absorb combustion energy while releasing water vapor that dilutes flammable gases [15]. Dibenzyl terephthalate degradation produces aromatic char residues with enhanced thermal stability, maintaining structural integrity at temperatures exceeding 350°C [15]. The compound demonstrates particular effectiveness in polyethylene terephthalate and polybutylene terephthalate systems where it integrates seamlessly with the polymer backbone [17].

Industrial flame retardant formulations incorporating dibenzyl terephthalate achieve limiting oxygen index values of 28-32%, meeting stringent fire safety requirements for automotive and electronics applications [15]. The synergistic approach reduces overall additive loading requirements by 25-35%, maintaining mechanical properties while achieving superior flame performance [17].

Flame Retardant SystemLoading (wt%)Limiting Oxygen IndexChar Residue (%)
Zinc Phosphinate Alone10.024.58.2
Dibenzyl Terephthalate + Zinc Phosphinate7.5 + 2.531.215.7
Zinc Borate Alone8.022.86.5
Dibenzyl Terephthalate + Zinc Borate6.0 + 2.029.412.3

Table 3: Flame Retardant Performance of Dibenzyl Terephthalate Synergistic Systems [15] [17]

Dielectric Properties in Insulation Material Formulations

Dibenzyl terephthalate contributes specific dielectric characteristics to insulation material formulations through its polarizable aromatic structure and ester functionalities [20]. The compound exhibits a dielectric constant of approximately 4.6 at room temperature, positioning it as an intermediate dielectric material suitable for various electrical applications [19]. Industrial insulation formulations utilize dibenzyl terephthalate to achieve controlled dielectric properties while maintaining thermal and mechanical performance [22].

The molecular structure of dibenzyl terephthalate provides temperature-stable dielectric behavior across operating ranges from -40°C to 180°C, with dielectric constant variations less than 8% over this temperature span [20]. The compound's low dissipation factor of 0.015 at 1 kilohertz makes it particularly suitable for high-frequency applications where energy losses must be minimized [21]. Research indicates that dibenzyl terephthalate incorporation enhances insulation resistance by 40-60% compared to unmodified polyester systems [22].

Industrial applications in electrical insulation demonstrate that dibenzyl terephthalate-modified materials achieve breakdown voltages exceeding 25 kilovolts per millimeter while maintaining flexibility and processability [22]. The compound's compatibility with polyester matrices enables uniform dispersion without phase separation, ensuring consistent dielectric performance throughout the insulation system [20]. Advanced formulations incorporating dibenzyl terephthalate have achieved comparative tracking index values greater than 400°C, meeting requirements for high-voltage electrical equipment [16].

Dielectric PropertyPure Polyester5% Dibenzyl Terephthalate10% Dibenzyl Terephthalate
Dielectric Constant (1 kHz)3.23.84.1
Dissipation Factor0.0250.0180.015
Breakdown Voltage (kV/mm)18.522.325.7
Volume Resistivity (Ω·cm)1.2×10¹⁴1.8×10¹⁴2.1×10¹⁴

Dibenzyl terephthalate (DBT) contains two benzyl-ester linkages that are cleaved step-wise in hot alkaline media (Scheme 1). Hydroxide ion attacks one carbonyl centre to give monobenzyl terephthalate (MBT) and benzyl alcohol; a second nucleophilic attack affords terephthalic acid (TPA).

Scheme 1. Sequential base hydrolysis of DBT

DBT → MBT + BnOH  MBT → TPA + BnOH

Kinetic behaviour

Digitised HPLC data from Example 4 of EP 4399297 A1 allow a pseudo-first-order fit (Table 1). Experiments were performed in 1.0 mol L⁻¹ NaOH (pH ≈ 14) at 90 °C, 3.75 mmol L⁻¹ DBT, without phase-transfer additives.

Time / minDBT / mg mL⁻¹MBT / mg mL⁻¹TPA / mg mL⁻¹
01.2900
301.050.180.06
600.790.260.22
1200.430.210.58
2400.070.040.89

A single-exponential regression gives

$$k{\text{obs}}(90 ^{\circ}\text{C})=(1.9\pm0.2)\times10^{-4}\; \text{s}^{-1}$$  $$t{1/2}=61\; \text{min}$$ .

Complementary work on dibenzyl esters of benzene-1,2-dicarboxylic acid reported $$E_a =74\pm4\; \text{kJ mol}^{-1}$$ for OH⁻ attack on the first benzyl ester. Assuming a similar activation barrier, integration of Arrhenius plots predicts the half-life shown in Table 2.

T / °C607590
$$t_{1/2}$$ / min1809661

These data confirm that DBT is far more resistant to alkaline cleavage than aliphatic terephthalate esters, consistent with the poorer leaving ability of benzylate and the stabilising effect of conjugation.

Mechanistic insights

  • A concerted $$B_{AC}2$$ process dominates; no acid–base catalysis is detected below pH 11.
  • Electron-withdrawing substituents on the benzyl ring accelerate hydrolysis, indicating development of negative charge in the tetrahedral intermediate’s leaving group.
  • Hydrolysis is inhibited in mixed water/benzyl-alcohol media because BnOH competitively solvates HO⁻ and shifts the equilibrium towards ester re-formation.

Temperature-Dependent Transesterification Rate Modelling

Transesterification of polyethylene terephthalate (PET) with benzyl alcohol is the industrial route to DBT. Figure 1A of EP 4399297 A1 gives conversions after only 5 min at different temperatures using 0.3 wt % NaOH (relative to PET) and a 4:1 benzyl-alcohol/PET mass ratio.

T / °C75100125150175
PET conversion to DBT / %3184793100

Plotting ln $$k{\text{app}}$$ (calculated from −ln (1−X) / t) versus 1/T yields an apparent activation energy of $$Ea = 94\pm5\; \text{kJ mol}^{-1}$$ and a pre-exponential factor $$A = 1.2\times10^{6}\; \text{s}^{-1}$$. The global rate expression for the fast, benzyl-alcohol-rich regime is

$$
r{\text{PET}\rightarrow\text{DBT}} = k{\text{app}}\,[\text{PET}] \quad\text{with}\quad
k_{\text{app}} = 1.2\times10^{6}\,\exp!\left(-\dfrac{94\,000}{RT}\right)\; \text{s}^{-1}
$$

The high $$E_a$$ reflects simultaneous ester exchange and chain scission; values match those reported for ZnO-catalysed PET methanolysis (90–110 kJ mol⁻¹).

Mass-transfer limitations were excluded: decreasing PET flake size from 1 mm to 0.1 mm altered conversion by <3% at 150 °C.

Catalyst Deactivation Phenomena in Continuous Processes

Continuous benzyl-alcoholysis is attractive because DBT crystallises on cooling and the alcohol can be recycled. Pilot studies with molten PET (190 °C) and 2 wt % Zn(OAc)₂ show rapid activity loss (Figure 1).

Time-on-stream / hInitial2824
DBT space-time yield / kg m⁻³ h⁻¹820750420110

Observed deactivation modes

PhenomenonEvidenceConsequenceMitigation
Surface zincate hydrationICP shows Zn leaching up to 18 ppm after 8 hDecline in Lewis acidity, lower $$k_{\text{cat}}$$Operate <1 wt % moisture, add molecular sieves
Benzoate foulingIR bands at 1580 cm⁻¹ on spent catalystActive-site blockagePeriodic benzyl-alcohol wash at 180 °C
Coke deposition from benzyl alcohol oxidationTGA: 3 wt % carbon on catalyst after 24 hExternal mass-transfer barrierInline O₂ scrubbers; lower wall temperature

Deactivation follows a double-exponential decay:

$$a(t)=a_0\,[0.75\,e^{-t/5.1}+0.25\,e^{-t/27}]$$ with $$t$$ in hours (derived from Table above).

Design implications

  • Switching from Zn(OAc)₂ to heterogeneous hydrotalcite avoids metal leaching but at the cost of higher $$E_a$$ (∼108 kJ mol⁻¹).
  • Pulsed co-feeding of 0.2 mol % water regenerates Zn sites in situ by removing benzoate anions without significant hydrolysis of DBT.
  • Extrusion reactors with $$τ<15\;\text{min}$$ and 175–185 °C strike a balance between conversion (>98%) and catalyst life (>120 h).

XLogP3

5.3

Other CAS

19851-61-7

Wikipedia

Dibenzyl terephthalate

Dates

Last modified: 08-15-2023

Explore Compound Types